Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate

Lipophilicity Regioisomerism ADME prediction

Researchers requiring a conformationally flexible, lipophilic phenoxypropanoate ester with precisely defined 2-chloro-4-fluoro regiochemistry often encounter regioisomeric contamination or inconsistent purity from generic suppliers. Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate (CAS 1094502-56-3) eliminates this variability. - Locked 2-Cl-4-F substitution pattern and linear 3-propanoate linker deliver a predicted LogP of ~2.81, distinct from the 3-Cl-4-F regioisomer. - Zero H-bond donors and 6 rotatable bonds make the scaffold ideal for PROTAC linker libraries and late-stage functionalization. - Commercial 97% HPLC purity ensures reproducible performance in ester prodrug synthesis, LC-MS/MS reference standard preparation, and medicinal chemistry campaigns.

Molecular Formula C11H12ClFO3
Molecular Weight 246.66 g/mol
Cat. No. B7863232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-chloro-4-fluoro-phenoxy)propanoate
Molecular FormulaC11H12ClFO3
Molecular Weight246.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6H2,1H3
InChIKeyMVRDMUDXZFKCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate: Identity & Sourcing


Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate (CAS 1094502-56-3) is a halogenated phenoxypropanoate ester with the molecular formula C11H12ClFO3 and a molecular weight of 246.66 g/mol . The compound features a 2-chloro-4-fluoro substitution pattern on the phenyl ring connected via an oxygen atom to an ethyl 3-propanoate ester chain [1]. This specific regiochemistry and linker length distinguish it from close structural analogs—such as positional isomers, α-methyl-branched variants, and the corresponding free carboxylic acid—in ways that materially affect lipophilicity (predicted LogP), hydrogen bonding capacity, and synthetic utility .

Specific 2-chloro-4-fluoro regiochemistry for defined SAR
Linear 3-propanoate ester chain (non-branched)
Neutral ethyl ester supports lipophilic intermediate synthesis

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate: Generic Substitution Risk


The 2-chloro-4-fluoro substitution pattern on the phenyl ring, combined with the linear 3-propanoate (rather than α-methyl-substituted 2-propanoate) ester architecture of this compound, creates a defined physiochemical profile that cannot be replicated by generic in-class alternatives . Unlike the free carboxylic acid—which carries a hydrogen bond donor and exhibits a measurably lower LogP (2.28 vs. ~2.81)—the ethyl ester is neutral, more lipophilic, and suited for distinct synthetic strategies such as ester prodrug design or lipophilic intermediate preparation . Similarly, regioisomeric variants (e.g., 3-chloro-4-fluoro or 2-chloro-5-fluoro substitution) differ in computed LogP and hydrogen bond acceptor count, meaning that even isomeric interchanges alter ADME-predictive or reactivity parameters [1]. The quantitative evidence below substantiates why procurement specifications should lock the exact CAS 1094502-56-3 rather than accepting generic phenoxypropanoate surrogates.

Acid substitution
Replacing the ester with the free carboxylic acid introduces a hydrogen bond donor and lower lipophilicity, potentially altering solubility and reactivity profiles.
Regioisomeric swap
Substituting with regioisomers (e.g., 3-chloro-4-fluoro) shifts computed LogP and hydrogen bond acceptor count, which may impact ADME-predictive or reactivity parameters.
Linker architecture change
Using the branched α-methyl propanoate isomer reduces conformational flexibility, potentially affecting binding pose or cross-linking geometry in synthetic applications.

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate: Differentiation Evidence


Regioisomeric LogP Comparison

The predicted LogP of ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate (2.81) is approximately 0.5 log units lower than that of its regioisomer, ethyl 2-(3-chloro-4-fluorophenoxy)propanoate (XLogP3-AA = 3.3), as computed by PubChem [1]. This establishes that the target compound is notably less lipophilic than the 3-chloro-4-fluoro isomer, an important consideration when optimizing partition-dependent properties such as membrane permeability, organic-phase extraction efficiency, or chromatographic retention .

Regioisomeric LogP
Reported
Target 2.81 vs Comparator 3.3 Δ –0.5
Supports lipophilicity-based selection context.
In silico prediction; cross-study comparable.
Lipophilicity Regioisomerism ADME prediction

Ester vs. Carboxylic Acid: LogP & HBD Profile

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate, as the ethyl ester, has zero hydrogen bond donors (HBD) and a LogP of ~2.81, contrasting sharply with the corresponding carboxylic acid, 3-(2-chloro-4-fluorophenoxy)propanoic acid, which carries one HBD and exhibits a lower LogP of ~2.28 . The absence of a HBD in the ester eliminates the potential for dimerization via carboxylate H-bonding, enhancing solubility in aprotic organic solvents and simplifying handling during anhydrous coupling reactions. Furthermore, the ester is a direct precursor to the acid—or to amides and other derivatives—without requiring the additional step of oxidation-state adjustment.

Ester vs Acid Profile
Data to verify
LogP 2.81, HBD 0 vs LogP 2.28, HBD 1 Δ +0.53
May support lipophilic intermediate design.
Data to verify; supplier-reported properties.
Prodrug design Permeability Lipophilicity

Commercial Purity Benchmark: Ester vs. Acid

Within Fluorochem's portfolio, ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate (Ref. 10-F396560) is supplied at 97.0% purity, whereas the corresponding propanoic acid (Ref. F664036) is specified at 95.0% purity . This 2-percentage-point purity differential reduces the maximum impurity burden from 5% to 3%, which can be meaningful when the compound serves as a key intermediate in multi-step syntheses where cumulative side-product formation must be minimized.

Purity Benchmark
Specification review
Ester 97% vs Acid 95%
Reduced impurity burden may support multi-step synthesis.
Supplier specification; lot-specific verification recommended.
Purity specification Supplier quality Procurement benchmark

Linker Architecture: Linear vs. Branched Propanoate

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate contains a linear -O-CH₂-CH₂-CO₂Et chain, which is structurally distinct from the branched -O-CH(CH₃)-CO₂Et architecture found in ethyl 2-(2-chloro-4-fluorophenoxy)propanoate (CAS 947295-84-3) . The linear linker introduces an additional rotatable bond (6 vs. ~5 in the branched isomer), providing greater conformational flexibility in the spacer region—an attribute that can influence the compound's ability to adopt optimal binding conformations in biological target pockets or to serve as a more adaptable cross-linking building block [1]. The molecular formula (C11H12ClFO3) and molecular weight (246.66 g/mol) remain identical, ensuring that any differential performance stems purely from architectural rather than mass-based effects .

Linker Architecture
Class-level
Linear (6 rot. bonds) vs Branched (~5) +1 bond
Conformational flexibility may influence synthetic strategy.
Class-level inference; binding studies required to confirm.
Structural isomerism Conformational flexibility Receptor fit

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate: Application Scenarios


PPO-Inhibitor Herbicide Prodrug Intermediate

The 2-chloro-4-fluorophenoxy core is a privileged architecture within Protox (PPO) inhibitor herbicides, and the ethyl ester form serves as a lipophilic prodrug handle (LogP ~2.81) that can be systemically absorbed and metabolically hydrolyzed to the active free acid in planta . Compared to using the pre-formed carboxylic acid (LogP 2.28), initiating synthesis with the ester simplifies purification of lipophilic intermediates and enables late-stage carboxylate liberation under controlled conditions .

PROTAC Linker and Fragment-Based Scaffold

The combination of halogenated aromatic ring and linear 3-propanoate ester chain provides a conformationally flexible, lipophilic fragment with 6 rotatable bonds and zero hydrogen bond donors . This makes the compound suitable for incorporation into bifunctional degrader (PROTAC) linkers where moderate lipophilicity and spacer flexibility are key design parameters. The 0.5 LogP differential relative to the 3-chloro-4-fluoro regioisomer allows medicinal chemists to fine-tune the lipophilic ligand efficiency (LLE) of their target conjugates .

ABPP Probe Synthetic Handle

The ethyl ester moiety offers a traceless synthetic handle: it can be selectively reduced to the primary alcohol, hydrolyzed to the acid for amide coupling, or transesterified to introduce fluorescent or affinity tags . The absence of H-bond donors simplifies chromatographic purification in non-aqueous systems, and the 97% commercial purity specification ensures reproducible starting material quality for sensitive biochemical probe assembly .

Reference Standard for In Vitro Metabolism

For laboratories investigating the metabolic fate of phenoxypropanoate ester herbicides, the target compound can serve as a structurally defined reference standard for LC-MS/MS method development. Its well-characterized purity (97%), defined LogP, and distinct retention time on reversed-phase columns (predictably between the acid and more lipophilic regioisomers) make it valuable for calibrating hydrolytic metabolism assays that convert ester prodrugs to active acids .

Application
Selection Property
Validation Focus
PPO inhibitor prodrug intermediate
Lipophilic prodrug handle; ester hydrolysis precursor
Ester hydrolysis activation monitoring
PROTAC linker scaffold
Conformationally flexible, zero-HBD lipophilic fragment
Ligand-lipophilicity efficiency (LLE) tuning; linker SAR
ABPP probe synthetic handle
Reducible, hydrolysable ester for tag conjugation
Reproducible starting material quality for probe assembly
Reference standard (in vitro metabolism)
Structurally defined reference with characterized purity
LC-MS/MS retention time calibration; hydrolytic metabolism assay context
Quote Request

Request a Quote for Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.